molecular formula C15H11BrN4OS2 B2886262 1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1190001-46-7

1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2886262
CAS No.: 1190001-46-7
M. Wt: 407.3
InChI Key: AUVGBBXFZLPNQT-UHFFFAOYSA-N
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Description

1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C15H11BrN4OS2 and its molecular weight is 407.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The chemical compound 1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one belongs to a class of compounds known for their complex synthesis processes and potential for diverse applications in scientific research. This compound, like its relatives, has been synthesized through various methods, with studies highlighting their structural and spectroscopic characterization. For instance, Lahmidi et al. (2019) demonstrated the synthesis and crystal structure analysis of a related pyrimidine derivative, emphasizing the utility of X-ray diffraction and spectroscopic techniques for characterizing these compounds. Their work also explored the antibacterial activity of the synthesized compound, suggesting potential applications in microbial resistance studies (Lahmidi et al., 2019).

Antimicrobial and Biological Activity

Several studies have focused on the antimicrobial and biological activities of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives. Hossain and Bhuiyan (2009) synthesized new thieno and furopyrimidine derivatives, evaluating their antimicrobial activities against various strains. Their findings highlight the potential of these compounds as antimicrobial agents (Hossain & Bhuiyan, 2009). Similarly, Prasanna Kumara et al. (2013) synthesized 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines, showcasing variable antimicrobial activity, indicating the scope for developing novel antimicrobial agents from this class of compounds (Prasanna Kumara et al., 2013).

Chemical Properties and Synthesis Techniques

Research on the chemical properties and synthesis techniques of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives reveals a breadth of methodologies. For example, Davoodnia et al. (2008) reported on the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e]-[1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones, demonstrating heterocyclization techniques (Davoodnia et al., 2008). This research, along with studies like that of Erkin and Krutikov (2007) on anomalous cyclization processes, provides valuable insights into the synthesis and potential modifications of these compounds for varied applications (Erkin & Krutikov, 2007).

Properties

IUPAC Name

12-[(3-bromophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4OS2/c1-19-13(21)12-11(5-6-22-12)20-14(19)17-18-15(20)23-8-9-3-2-4-10(16)7-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVGBBXFZLPNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.